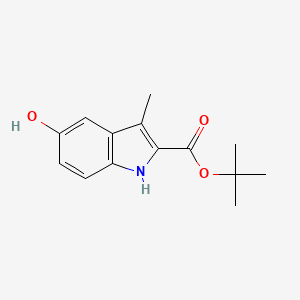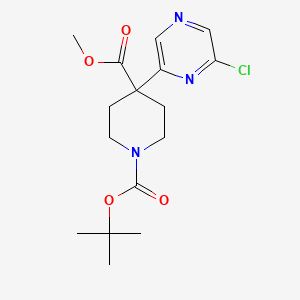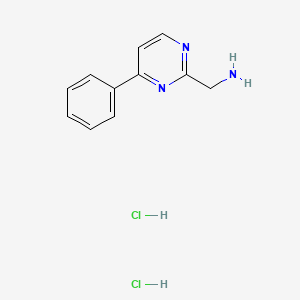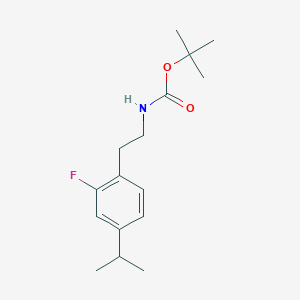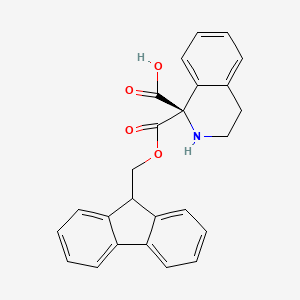
(R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds with the fluorenylmethyloxycarbonyl (Fmoc) group, such as ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanoic acid , are often used in peptide synthesis. The Fmoc group serves as a protective group for the amino group during synthesis .
Molecular Structure Analysis
The molecular structure of similar compounds can be determined using techniques such as NMR spectroscopy . The presence of the Fmoc group can often be confirmed by characteristic peaks in the NMR spectrum .Chemical Reactions Analysis
The Fmoc group can be removed under basic conditions, which is a key step in peptide synthesis . This allows the amino group to react with the carboxyl group of another amino acid, forming a peptide bond .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. For example, the Fmoc group is relatively non-polar, which can affect the solubility of the compound . The compound’s properties can also be determined using various analytical techniques .Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis and Dynamic Kinetic Resolution
One application of similar structures to the compound involves the enantioselective synthesis and dynamic kinetic resolution of tetrahydroisoquinoline derivatives. For example, a study described an efficient method for the synthesis of enantiopure tetrahydroisoquinoline-1-carboxylic acid derivatives, useful in the synthesis of modulators of nuclear receptors. The process utilized Candida antarctica lipase B for the dynamic kinetic resolution, achieving high enantiomeric excess and good chemical yields (Forró et al., 2016).
Fluorescent Labeling and Biomedical Analysis
Another application is in the field of fluorescent labeling and biomedical analysis. A study introduced a novel fluorophore derived from methoxyindole-acetic acid, demonstrating its utility as a fluorescent labeling reagent for carboxylic acids. This compound exhibited strong fluorescence across a wide pH range and showed high stability, making it suitable for various analytical applications in biomedical research (Hirano et al., 2004).
Coordination Compounds and Catalysis
Research has also explored the synthesis of coordination compounds based on tetrahydroisoquinoline carboxylic acids. One study described the preparation of such compounds with transition metals (Cu, Co, Fe) and their application in enantioselective catalysis. These compounds have shown promise in catalyzing chemical reactions, such as the nitroaldol and Michael additions, demonstrating the versatility of tetrahydroisoquinoline derivatives in synthetic chemistry (Jansa et al., 2007).
Synthesis of Optically Pure Compounds
The synthesis of optically pure tetrahydroisoquinoline derivatives is another significant area of application. A study detailed a practical and efficient method to obtain enantiomerically pure tetrahydroisoquinoline-1- and -3-carboxylic acids. Such compounds are valuable intermediates in the synthesis of biologically active molecules and pharmaceuticals (Kurata et al., 2015).
Metabolic Studies and Drug Development
Investigations into the metabolism of tetrahydroisoquinoline-based compounds offer insights into their pharmacokinetic profiles and potential therapeutic applications. One study identified human metabolites of a novel inhibitor targeting the heart's If channel, providing valuable information for drug development and therapeutic monitoring (Umehara et al., 2009).
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
204317-98-6 |
|---|---|
Produktname |
(R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |
Molekularformel |
C25H21NO4 |
Molekulargewicht |
399.4 g/mol |
IUPAC-Name |
(1R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-2H-isoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C25H21NO4/c27-23(28)25(22-12-6-1-7-16(22)13-14-26-25)24(29)30-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21,26H,13-15H2,(H,27,28)/t25-/m1/s1 |
InChI-Schlüssel |
YXSDSRVQUHNGKD-RUZDIDTESA-N |
Isomerische SMILES |
C1CN[C@](C2=CC=CC=C21)(C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
SMILES |
C1CNC(C2=CC=CC=C21)(C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Kanonische SMILES |
C1CNC(C2=CC=CC=C21)(C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 5-(aminocarbonyl)-6-methyl-3,4-dihydro[2,7]naphthyridine-2(1H)-carboxylate](/img/structure/B1468201.png)
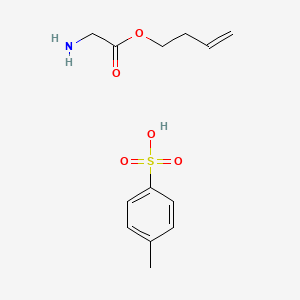
![Methyl 2-[(6-chloro-2-methyl-5-nitro-4-pyrimidinyl)amino]acetate](/img/structure/B1468206.png)
![2-[3-(2-Hydroxybutyl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid](/img/structure/B1468209.png)
![Methyl 2-{2-[(ethoxycarbonyl)amino]-4-pyridinyl}-4,5-dihydro-1,3-oxazole-4-carboxylate](/img/structure/B1468210.png)
![3-(2-Methoxyethyl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1468211.png)
![Ethyl 11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-8-carboxylate](/img/structure/B1468212.png)
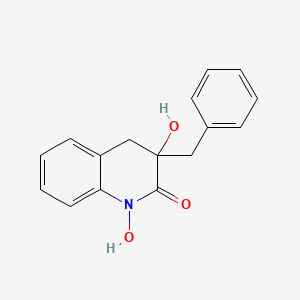
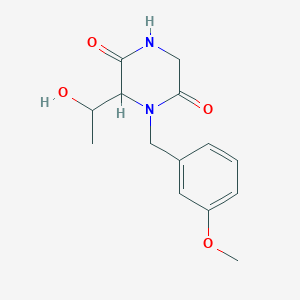
![Methyl 3-[(tert-butoxycarbonyl)(ethyl)amino]benzoate](/img/structure/B1468215.png)
